3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE
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Overview
Description
3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core with methoxy and quinazolinyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone ring.
Substitution Reactions: The quinazolinone intermediate undergoes substitution reactions with various reagents to introduce the methoxy groups at the 3 and 5 positions.
Amide Bond Formation: The final step involves coupling the substituted quinazolinone with 4-aminobenzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the quinazolinone moiety, resulting in different biological activities.
4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)aniline: Lacks the benzamide moiety, affecting its chemical properties and reactivity.
Uniqueness
3,5-DIMETHOXY-N-[4-(2-METHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)PHENYL]BENZAMIDE is unique due to the presence of both methoxy and quinazolinone groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-25-22-7-5-4-6-21(22)24(29)27(15)18-10-8-17(9-11-18)26-23(28)16-12-19(30-2)14-20(13-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPYIABQRXRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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